Echinocandin B

Übersicht

Beschreibung

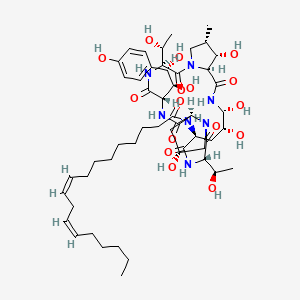

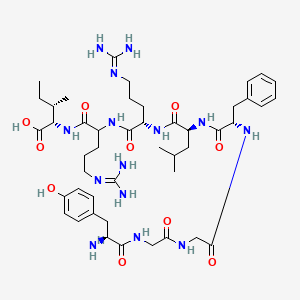

Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibits the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .

Synthesis Analysis

Echinocandin B is the key precursor compound of the antifungal drug Anidulafungin . The effects of the five precursor amino acids on Echinocandin B biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of Echinocandin B, exogenous addition of L-threonine had no significant effect on the increase of Echinocandin B fermentation titer . Meanwhile, the Echinocandin B fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .Molecular Structure Analysis

Echinocandins are cyclic non-ribosomal hexapeptides equipped with a lipophilic side chain . They are produced by filamentous fungi (Ascomycota) of the classes Leotiomycetes (mostly Helotiales) and Eurotiomycetes (Aspergillaceae) .Chemical Reactions Analysis

The transcription level analysis of the key genes for Echinocandin B biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process . Therefore, the exogenous addition of L-threonine had no obvious affection . Furthermore, it indicated that the transcription level of gene ecdA might be the main restriction factor for the Echinocandin B biosynthesis .Physical And Chemical Properties Analysis

Echinocandin B is a lipopeptide antifungal agent produced by several species of Aspergillus . It has a complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids .Wissenschaftliche Forschungsanwendungen

Application 1: Antifungal Drug Development

- Specific Scientific Field: Bioprocess and Biosystems Engineering , Applied Microbiology and Biotechnology .

- Summary of the Application: Echinocandin B (ECB) is the key precursor compound of the antifungal drug Anidulafungin . It’s a potent antifungal lipopeptide featuring a cyclic hexapeptide nucleus and a fatty acid side chain . Echinocandins are a clinically important class of non-ribosomal antifungal lipopeptides produced by filamentous fungi .

- Methods of Application or Experimental Procedures: The effects of the five precursor amino acids on ECB biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of ECB, exogenous addition of L-threonine had no significant effect on the increase of ECB fermentation titer . Meanwhile, the ECB fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .

- Results or Outcomes: The transcription level analysis of the key genes for ECB biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process, therefore, the exogenous addition of L-threonine had no obvious affection . It also indicated that the transcription level of gene ecdA might be the main restriction factor for the ECB biosynthesis .

Application 2: Clinical Treatment of Invasive Fungal Infections

- Specific Scientific Field: Medical Mycology , Clinical Pharmacotherapy .

- Summary of the Application: Echinocandin B is a key precursor in the production of several antifungal drugs, including Caspofungin, Micafungin, and Anidulafungin . These drugs are used as first-line treatments against invasive mycosis .

- Methods of Application or Experimental Procedures: These drugs are administered to patients suffering from invasive fungal infections. They work by inhibiting the synthesis of glucan, a major component of the fungal cell wall .

- Results or Outcomes: The use of these drugs has been indicated in the clinical treatment of invasive candidiasis and invasive aspergillosis . They have shown strong anti-Candida and anti-Aspergillus activities, and remarkable efficiency against azole-resistant strains .

Application 3: Industrial Production of Antifungal Drugs

- Specific Scientific Field: Industrial Microbiology .

- Summary of the Application: Echinocandin B is produced by industrial A. rugulosus (Emericella rugulosa) strains . It is important to increase echinocandin B titers and reduce the formation of echinocandin B analogues .

- Methods of Application or Experimental Procedures: The production process involves the use of A. rugulosus strains and aims to eliminate other contaminants .

- Results or Outcomes: The production process has been optimized to increase the yield of Echinocandin B, which is then used as a precursor in the production of antifungal drugs .

Application 4: Treatment of Other Fungal Infections

- Specific Scientific Field: Medical Mycology , Clinical Pharmacotherapy .

- Summary of the Application: Apart from Candida and Aspergillus strains, Echinocandin B and its derivatives have shown potential against other species, including Cryptococcus neoformans, Pneumocystis carinii, and Histoplasma capsulatum .

- Methods of Application or Experimental Procedures: These drugs are administered to patients suffering from these fungal infections. They work by inhibiting the synthesis of glucan, a major component of the fungal cell wall .

- Results or Outcomes: The increasing threat to human health by fungal infections, observed in the past decades is explained by the aging patient population, the increasing number of immunocompromised individuals as well as the wide-spread use of central venous catheters and broad-spectrum antibiotics . Echinocandins have shown to be promising antifungal agents owing to their strong anti-fungal activities, their unique mode of action and their remarkable efficiency against azole-resistant strains .

Application 5: Cost-Effective Antifungal Therapy

- Specific Scientific Field: Health Economics , Clinical Pharmacotherapy .

- Summary of the Application: Echinocandin B and its derivatives have been shown to be more cost-effective and economical compared to other antifungal therapies involving amphotericin B and fluconazole .

- Methods of Application or Experimental Procedures: These drugs are administered to patients suffering from invasive fungal infections as a more cost-effective alternative .

- Results or Outcomes: Clinical studies have demonstrated that the echinocandins – caspofungin, micafungin and anidulafungin – are equivalent, if not superior, to the mainstay antifungal therapies involving amphotericin B and fluconazole .

Safety And Hazards

Echinocandin B is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Eigenschaften

IUPAC Name |

(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUOJMHVEYMQQG-HVYQDZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H81N7O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027535 | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinocandin B | |

CAS RN |

54651-05-7 | |

| Record name | Echinocandin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinocandin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOCANDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)

![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)